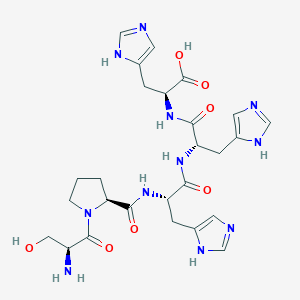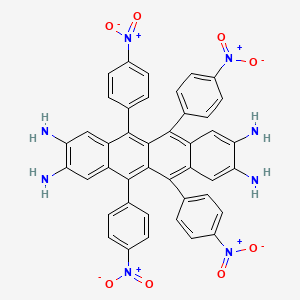![molecular formula C27H34N10O B14192707 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol CAS No. 918891-61-9](/img/structure/B14192707.png)
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C31H38N6O . This compound is characterized by the presence of multiple pyridine rings and amino groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 6-aminopyridine with formaldehyde and a secondary amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency . The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to inhibition or activation of the target’s function . The pathways involved include signal transduction and metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis{bis[(6-methyl-2-pyridinyl)methyl]amino}propan-2-ol: Similar structure but with methyl groups instead of amino groups.
1,3-Bis(isopropylamino)propan-2-ol: Contains isopropyl groups instead of pyridine rings.
Uniqueness
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is unique due to its multiple amino groups and pyridine rings, which provide a high degree of versatility in chemical reactions and applications. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
918891-61-9 |
|---|---|
Molekularformel |
C27H34N10O |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
1,3-bis[bis[(6-aminopyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C27H34N10O/c28-24-9-1-5-19(32-24)13-36(14-20-6-2-10-25(29)33-20)17-23(38)18-37(15-21-7-3-11-26(30)34-21)16-22-8-4-12-27(31)35-22/h1-12,23,38H,13-18H2,(H2,28,32)(H2,29,33)(H2,30,34)(H2,31,35) |
InChI-Schlüssel |
KKTWVSYYFZWWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)N)CN(CC2=NC(=CC=C2)N)CC(CN(CC3=NC(=CC=C3)N)CC4=NC(=CC=C4)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)


![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
